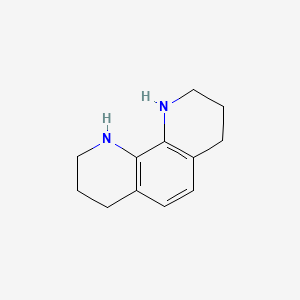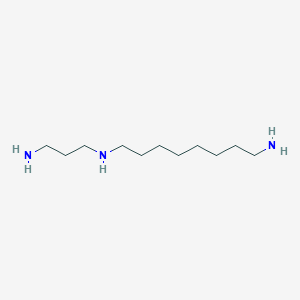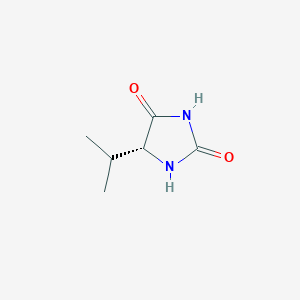![molecular formula C15H19AsN2O3 B14645741 2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid CAS No. 54010-97-8](/img/structure/B14645741.png)
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that contains both an aryl arsenic group and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the arsenic compound. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The arsenic group can be oxidized to form arsenic oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
2-[Ethyl-(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Methyl-(2-methylphenyl)arsanyl]aniline
- 2-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 2-[Ethyl-(2-methylphenyl)arsanyl]phenol
Uniqueness
2-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific combination of an aryl arsenic group and an aniline group This combination imparts distinct chemical properties and reactivity patterns that differentiate it from similar compounds
Propriétés
Numéro CAS |
54010-97-8 |
|---|---|
Formule moléculaire |
C15H19AsN2O3 |
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
2-[ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid |
InChI |
InChI=1S/C15H18AsN.HNO3/c1-3-16(13-9-5-4-8-12(13)2)14-10-6-7-11-15(14)17;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4) |
Clé InChI |
MGBWFMIDFVRSSL-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)


![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)



![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
